molecular formula C15H14FN5O2S B2524120 1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide CAS No. 2097857-15-1

1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide

Cat. No.: B2524120
CAS No.: 2097857-15-1
M. Wt: 347.37
InChI Key: RCCDUMMOIMEGKC-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}methanesulfonamide is a useful research compound. Its molecular formula is C15H14FN5O2S and its molecular weight is 347.37. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Supramolecular Assembly

The study of nimesulidetriazole derivatives, which share structural similarities with the target compound, focuses on their synthesis, crystal structures, and the analysis of intermolecular interactions through Hirshfeld surfaces and fingerprint plots. These derivatives demonstrate how substitution affects their supramolecular assembly, providing insights into the potential utility of the target compound in crystal engineering and pharmaceutical formulation design (Dey et al., 2015).

Chemical Synthesis and Ligand Behavior

Research on N-pyridyl-2-iso-propylaniline derivatives, including those related to the target compound, explores their synthesis and unique proton brake mechanisms. These findings are essential for understanding the compound's role in synthetic chemistry and its potential as a ligand in metal coordination, which can impact the development of new catalytic systems (Furukawa et al., 2020).

Medicinal Chemistry Applications

The development of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds, related to the target molecule, for their potential as HMG-CoA reductase inhibitors showcases the target compound's relevance in medicinal chemistry. Such studies underline the importance of this class of compounds in the search for new therapeutic agents, particularly for cholesterol management (Watanabe et al., 1997).

Coordination Chemistry

Investigations into N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide for metal coordination reveal the target compound's potential applications in coordination chemistry. These studies highlight its capabilities as a ligand, which could be pivotal in the development of novel metal-organic frameworks (MOFs) and coordination complexes with unique properties (Jacobs et al., 2013).

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c16-15-4-2-1-3-12(15)11-24(22,23)18-9-13-10-21(20-19-13)14-5-7-17-8-6-14/h1-8,10,18H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCDUMMOIMEGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.